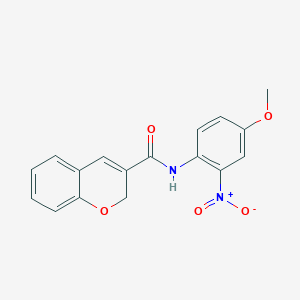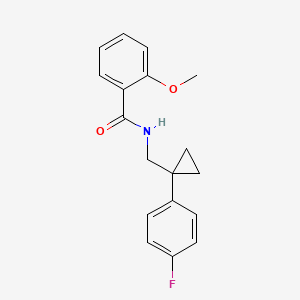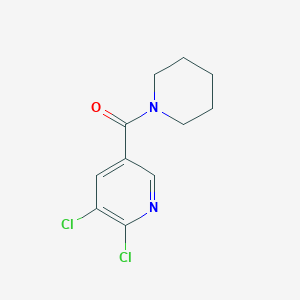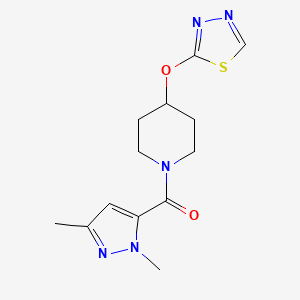![molecular formula C14H17N3O4S B2564494 3-(((5-Etil-1,3,4-tiadiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona CAS No. 1105242-44-1](/img/structure/B2564494.png)
3-(((5-Etil-1,3,4-tiadiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be efficiently achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, one derivative was found to have a melting point of 194–196°C .Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados de 1,3,4-tiadiazol basados en este compuesto y han evaluado sus propiedades antimicrobianas. Algunos de estos derivados exhibieron una actividad prometedora contra bacterias (como E. coli y B. mycoides) y hongos (C. albicans) .
- Aunque no se estudió directamente para la actividad anticancerígena, se han explorado andamios similares de 1,3,4-tiadiazol en la investigación del cáncer. Investigar los efectos citotóxicos de los derivados contra líneas celulares de cáncer (por ejemplo, MCF-7) podría ser una vía interesante .
- El andamio de 1,3,4-tiadiazol se ha encontrado eficaz contra las convulsiones inducidas por isoniazida. Investigaciones adicionales sobre su potencial como agente antiepiléptico podrían ser valiosas .
- Los investigadores han estado interesados en modificar los 1,3,4-tiadiazoles para explorar sus diversas propiedades químicas. Este compuesto podría contribuir a expandir el espacio químico para el descubrimiento de fármacos .
- El quitosano modificado con varios derivados de tiadiazol, incluido el 1,3,4-tiadiazol, exhibió altos porcentajes de inhibición del crecimiento contra diferentes hongos fitopatógenos. Esto sugiere posibles aplicaciones agrícolas .
Actividad Antimicrobiana
Potencial Anticancerígeno
Propiedades Antiepilépticas
Expansión del Espacio Químico
Inhibición de Hongos Fitopatógenos
Mecanismo De Acción
Mode of Action
The mode of action of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds often interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as modulation of cell growth and death .
Pharmacokinetics
The ADME properties of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The specific molecular and cellular effects of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to have various effects, such as antimicrobial and anticancer activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione molecule is known to interact with a variety of enzymes, proteins, and other biomolecules . The thiadiazole ring in the compound is a bioisostere of pyrimidine and oxadiazole, which are key components of nucleic acids . This allows the compound to disrupt processes related to DNA replication .
Cellular Effects
3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been found to have significant effects on various types of cells and cellular processes . It can inhibit the replication of both bacterial and cancer cells . Moreover, it has been reported to have good cell permeability, which contributes to its bioavailability .
Molecular Mechanism
At the molecular level, 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects through various mechanisms. It can interact strongly with biomolecules such as DNA and proteins . The compound’s ability to disrupt DNA replication processes suggests that it may act as an inhibitor of certain enzymes involved in these processes .
Metabolic Pathways
The metabolic pathways that 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is involved in are not clearly defined from the current search results. Given its structural similarity to pyrimidine and oxadiazole, it may be involved in similar metabolic pathways .
Propiedades
IUPAC Name |
3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBLISFTOQOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
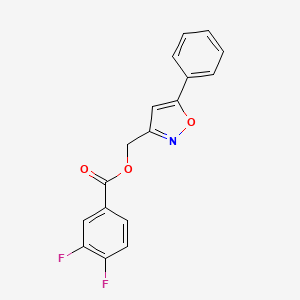

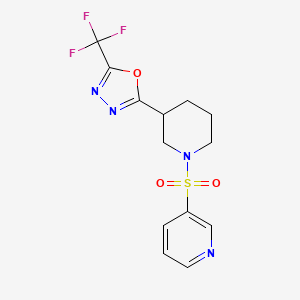
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide](/img/structure/B2564420.png)

![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)
